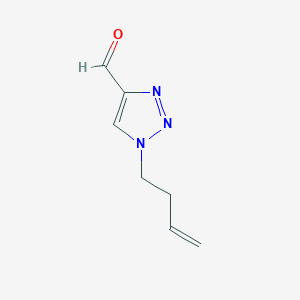
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic organic compound that features a triazole ring substituted with a but-3-en-1-yl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to yield the 1,2,3-triazole ring. The but-3-en-1-yl group can be introduced via a subsequent alkylation reaction, and the aldehyde group is typically introduced through formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Oxidation: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazoles depending on the nucleophile used
科学研究应用
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness: 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
IUPAC Name |
1-but-3-enyltriazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-2-3-4-10-5-7(6-11)8-9-10/h2,5-6H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUBDJBSOUUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C=C(N=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
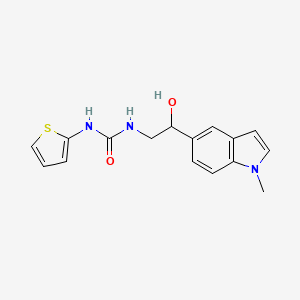
![N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2969004.png)
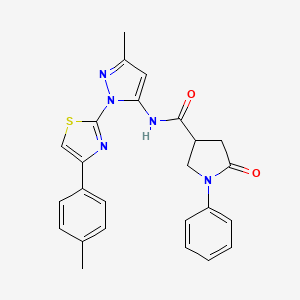

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)

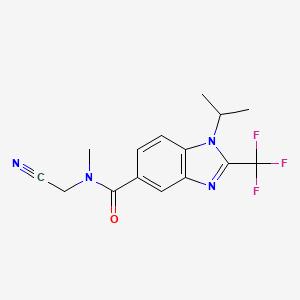
![2-{2-oxo-3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2969011.png)
![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)
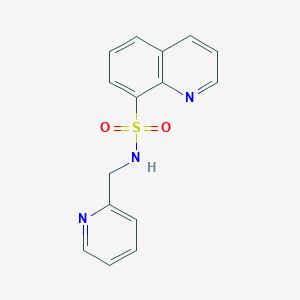
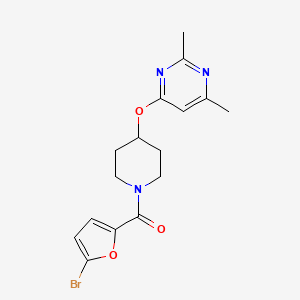

![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2969020.png)
